(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid

Übersicht

Beschreibung

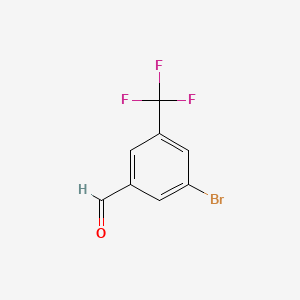

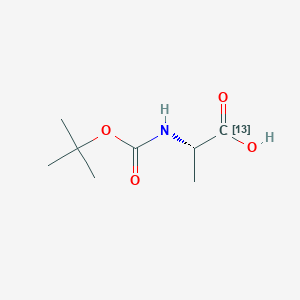

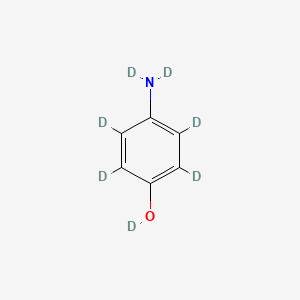

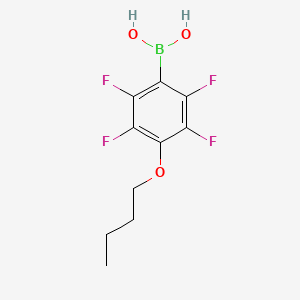

(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid is an organoboron compound with the molecular formula C10H11BF4O3. This compound is characterized by the presence of a boronic acid group attached to a tetrafluorophenyl ring, which is further substituted with a butoxy group. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Wirkmechanismus

Target of Action

The primary target of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of the boron atom with an organic halide in the presence of a palladium catalyst.

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boron atom of the compound is transferred to palladium, forming a new carbon-carbon bond. This reaction is facilitated by the presence of a palladium catalyst.

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds .

Pharmacokinetics

The compound’s molecular weight of 266g/mol suggests that it may have good bioavailability

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be catalyzed by ethers . Additionally, the compound’s reactivity may be affected by the presence of unsaturated bonds

Biochemische Analyse

Biochemical Properties

(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid plays a significant role in biochemical reactions, primarily due to its ability to form stable complexes with diols and other molecules containing hydroxyl groups. This property makes it useful in the design of enzyme inhibitors and sensors. The compound interacts with various enzymes, including those involved in carbohydrate metabolism, by forming reversible covalent bonds with the active site serine residues. These interactions can inhibit enzyme activity, making this compound a valuable tool in studying enzyme kinetics and mechanisms .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cell cycle progression and apoptosis . Additionally, this compound can affect the function of ion channels, impacting cellular ion homeostasis and signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with hydroxyl groups on target biomolecules. This interaction can inhibit or activate enzymes by altering their conformation and activity. For example, the compound can inhibit serine proteases by binding to the active site serine residue, preventing substrate access and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid and butoxy-tetrafluorophenyl derivatives . Long-term exposure to this compound can result in sustained inhibition of enzyme activity and prolonged alterations in cellular function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity, nephrotoxicity, and disruption of normal cellular processes . Threshold effects have been observed, where a certain concentration of the compound is required to achieve a measurable biological effect. Toxicity studies in animal models have highlighted the importance of careful dosage optimization to minimize adverse effects while maximizing therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted via the kidneys . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound can influence metabolic flux by inhibiting key enzymes involved in glycolysis and the citric acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . The localization of this compound can also affect its stability and degradation, as different cellular environments can influence its chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid typically involves the following steps:

Starting Material: The process begins with the preparation of 4-butoxy-2,3,5,6-tetrafluorobenzene.

Borylation Reaction: The key step involves the borylation of 4-butoxy-2,3,5,6-tetrafluorobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Hydrolysis: The resulting boronate ester is then hydrolyzed to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or sodium periodate are used.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Derivatives: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Material Science: It is used in the development of advanced materials, including polymers and electronic materials.

Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,4,5,6-Pentafluorobenzeneboronic Acid: Similar in structure but lacks the butoxy group.

4-Bromo-2,3,5,6-tetrafluorophenylboronic Acid: Contains a bromine atom instead of a butoxy group.

4-Methoxy-2,3,5,6-tetrafluorophenylboronic Acid: Contains a methoxy group instead of a butoxy group.

Uniqueness

The presence of the butoxy group in (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid imparts unique properties, such as increased solubility in organic solvents and enhanced reactivity in certain cross-coupling reactions. This makes it a valuable reagent in organic synthesis compared to its analogs.

Eigenschaften

IUPAC Name |

(4-butoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BF4O3/c1-2-3-4-18-10-8(14)6(12)5(11(16)17)7(13)9(10)15/h16-17H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYUAQQPCWNJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)OCCCC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584708 | |

| Record name | (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-19-1 | |

| Record name | (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Butoxy-2,3,5,6-tetrafluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.